molecular formula C4H3F3N2 B14917193 1-(Difluoromethyl)-4-fluoro-1H-pyrazole

1-(Difluoromethyl)-4-fluoro-1H-pyrazole

Cat. No.: B14917193
M. Wt: 136.08 g/mol
InChI Key: DXZDUUDVEDWPOV-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-fluoro-1H-pyrazole is a fluorinated heterocyclic building block of significant interest in medicinal and agrochemical research. Its structure incorporates two key features: a pyrazole ring, a nitrogen-containing heterocycle common in bioactive molecules , and two fluorine-containing substituents. The difluoromethyl and fluoro groups can profoundly influence the molecule's properties, including its metabolic stability, lipophilicity, and electronic characteristics, making it a valuable scaffold for designing novel active compounds . Fluorinated pyrazole derivatives are extensively investigated for their potential biological activities. Research into similar structures has demonstrated applications as key intermediates in developing succinate dehydrogenase inhibitor (SDHI) fungicides , which are a major class of agrochemicals. In pharmaceutical chemistry, the pyrazole core is a privileged structure found in various therapeutic agents , and incorporation of fluorine is a established strategy to optimize a compound's drug-like properties . As a multifunctional intermediate, this compound can be used in various synthetic transformations, including cross-coupling reactions and further functionalization, to create diverse libraries of compounds for biological screening. This product is intended for research and development purposes in laboratory settings only. For Research Use Only (RUO). Not for human or personal use.

Properties

Molecular Formula

C4H3F3N2

Molecular Weight

136.08 g/mol

IUPAC Name

1-(difluoromethyl)-4-fluoropyrazole

InChI

InChI=1S/C4H3F3N2/c5-3-1-8-9(2-3)4(6)7/h1-2,4H

InChI Key

DXZDUUDVEDWPOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(F)F)F

Origin of Product

United States

Preparation Methods

Selectfluor-Mediated Fluorination

Methodology :
Electrophilic fluorination of 1-difluoromethylpyrazole using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 90°C under microwave irradiation.
Key Steps :

  • Reaction :
    $$
    \text{1-Difluoromethylpyrazole} + \text{Selectfluor} \xrightarrow{\text{MeCN, 90°C}} \text{1-(Difluoromethyl)-4-fluoro-1H-pyrazole}
    $$
  • Workup : Extraction with dichloromethane, washing with NaHCO₃, and column chromatography.

Outcomes :

  • Yield : 45–60%.
  • Selectivity : Favors 4-fluorination due to electron-deficient pyrazole ring.
  • Advantages : Single-step, avoids corrosive HF.
  • Limitations : Requires excess Selectfluor (1.5–2.0 eq.) and precise temperature control.

N-Fluoropyridinium Salt Fluorination

Methodology :
Use of N-fluoropyridinium triflate in dichloroethane at 80°C.
Key Steps :

  • Reaction :
    $$
    \text{1-Difluoromethylpyrazole} + \text{N-Fluoropyridinium triflate} \xrightarrow{\text{DCE, 80°C}} \text{this compound}
    $$
  • Workup : Neutralization with aqueous NH₄Cl, solvent evaporation.

Outcomes :

  • Yield : 50–55%.
  • Selectivity : Moderate regioselectivity (4-F:3-F = 7:1).
  • Advantages : Compatible with acid-sensitive substrates.

Difluoromethylation of 4-Fluoropyrazole

TMSCF₂H-Based Radical Difluoromethylation

Methodology :
Radical difluoromethylation using TMSCF₂H (trimethylsilyl difluoromethanesulfonate) and CuI catalysis.
Key Steps :

  • Reaction :
    $$
    \text{4-Fluoropyrazole} + \text{TMSCF₂H} \xrightarrow{\text{CuI, DMF, 100°C}} \text{this compound}
    $$
  • Workup : Hydrolysis with HCl, extraction with ethyl acetate.

Outcomes :

  • Yield : 65–70%.
  • Purity : >95% (HPLC).
  • Advantages : Scalable, avoids toxic gases.

Difluorocarbene Insertion

Methodology :
Reaction with sodium chlorodifluoroacetate (ClCF₂COONa) under basic conditions.
Key Steps :

  • Reaction :
    $$
    \text{4-Fluoropyrazole} + \text{ClCF₂COONa} \xrightarrow{\text{NaOH, H₂O/THF}} \text{this compound}
    $$
  • Workup : Acidification to pH 2, filtration.

Outcomes :

  • Yield : 55–60%.
  • Challenges : Competing hydrolysis of ClCF₂COONa.

Cyclocondensation of Fluorinated Building Blocks

Hydrazine-Diketone Cyclization

Methodology :
Condensation of 4,4-difluoro-1,3-diketones with hydrazine derivatives.
Key Steps :

  • Reaction :
    $$
    \text{CF₂(CO)₂R} + \text{H₂NNH₂} \xrightarrow{\text{EtOH, Δ}} \text{this compound}
    $$
  • Workup : Recrystallization from ethanol/water.

Outcomes :

  • Yield : 70–75%.
  • Regioselectivity : Controlled by steric effects of R groups.

Fluorinated Enamine Cyclization

Methodology :
Cyclization of 2-difluoromethyl-3-fluoroacrylates with methylhydrazine.
Key Steps :

  • Reaction :
    $$
    \text{CF₂H-C(F)=C(O)OR} + \text{CH₃NHNH₂} \xrightarrow{\text{KI, MeOH}} \text{this compound}
    $$
  • Workup : Distillation under reduced pressure.

Outcomes :

  • Yield : 60–65%.
  • Advantages : High atom economy.

Comparative Analysis of Methods

Method Yield (%) Selectivity Scalability Cost
Selectfluor Fluorination 45–60 High (4-F) Moderate High
TMSCF₂H Radical 65–70 Moderate High Moderate
Hydrazine Cyclization 70–75 High High Low
Difluorocarbene Insertion 55–60 Low Moderate Low

Key Findings :

  • Optimal Route : Hydrazine-diketone cyclization offers the highest yield and scalability.
  • Safety : TMSCF₂H-based methods avoid hazardous reagents like HF.

Chemical Reactions Analysis

1-(Difluoromethyl)-4-fluoro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-fluoro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 1: CF2H; 4: F ~148.08* Agrochemical intermediates; enhanced metabolic stability due to fluorine
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) 1: CH3; 3: CF2H; 4: COOH 178.12 Intermediate for SDHI fungicides; high yield synthesis from difluoroacetyl chloride
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid 1: CF2H; 4: COOH 162.08 Pharmaceutical intermediate; regulated transport due to acidity
(±)-1-[1-(4-Fluorophenyl)ethyl]-3,5-dimethyl-4-nitro-1H-pyrazole 4: NO2; 1: (4-Fluorophenyl)ethyl 277.28 Nitro group enhances reactivity; potential preclinical agent
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 1: 2-methylphenyl; 4: NH2; 5: CF2H 261.72 Versatile R&D applications; amine group enables functionalization

*Calculated based on molecular formula C4H3F3N2.

Impact of Fluorine Substitution Patterns

  • Positional Effects : Fluorine at position 4 (target compound) vs. position 5 (e.g., 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine) alters electronic distribution. The 4-fluoro substituent may increase ring electron deficiency, enhancing interactions with biological targets .
  • Difluoromethyl vs. Carboxylic Acid : The difluoromethyl group (CF2H) in the target compound improves lipophilicity and membrane permeability compared to the carboxylic acid (COOH) in DFPA, which may limit bioavailability due to ionization .
  • Nitro vs. Fluorine Groups : The nitro-substituted derivative () exhibits higher reactivity but may face metabolic instability, whereas fluorine’s electronegativity stabilizes the compound against enzymatic degradation .

Research Findings and Data

Fluorine’s Role in Bioactivity

  • Fluorine’s inductive effects reduce basicity of adjacent amines, decreasing hepatic clearance and improving oral bioavailability .
  • Difluoromethyl groups resist oxidative metabolism, extending half-life in vivo compared to methyl or ethyl substituents .

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